Tantalum pentoxide

Description

Properties

IUPAC Name |

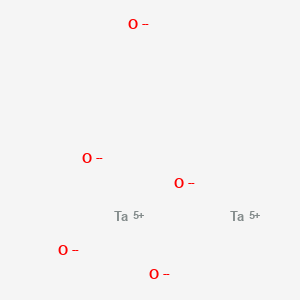

oxygen(2-);tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O.2Ta/q5*-2;2*+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUBBGLMJRNUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Ta+5].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5Ta2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893849 | |

| Record name | Tantalum oxide (Ta2O5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Tantalum oxide (Ta2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1314-61-0, 59763-75-6 | |

| Record name | Tantalum pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059763756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum oxide (Ta2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum oxide (Ta2O5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ditantalum pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANTALUM PENTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEZ64Z53M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphs of Tantalum Pentoxide

For Researchers, Scientists, and Drug Development Professionals

Tantalum pentoxide (Ta₂O₅) is a material of significant scientific and technological interest, owing to its high dielectric constant, refractive index, and chemical stability. These properties make it a critical component in a wide array of applications, from electronic capacitors and optical coatings to biocompatible materials. A thorough understanding of its crystal structure and the existence of various polymorphs is paramount for controlling its properties and optimizing its performance in these diverse applications. This guide provides a comprehensive overview of the known crystal structures of Ta₂O₅, its polymorphic forms, and the experimental methodologies for their synthesis and characterization.

The Polymorphic Landscape of this compound

This compound is known to exist in several crystalline and amorphous forms. The bulk material is often found in a disordered state, being either amorphous or polycrystalline, which has historically presented challenges in the growth of single crystals and the definitive characterization of its crystal structures.[1][2] The primary crystalline forms are the low-temperature (β-Ta₂O₅) and high-temperature (α-Ta₂O₅) phases.[1][2][3] Beyond these, several other polymorphs have been identified under specific conditions of temperature and pressure.

The fundamental building blocks of most Ta₂O₅ polymorphs are tantalum-oxygen polyhedra, typically TaO₆ octahedra and, in some phases, TaO₇ pentagonal bipyramids.[1][2][3] The arrangement and connectivity of these polyhedra define the crystal structure and, consequently, the material's properties.

Key Crystalline Polymorphs

A summary of the key crystalline polymorphs of this compound is presented below:

-

β-Ta₂O₅ (L-Ta₂O₅): This is the stable, low-temperature form of this compound. It possesses an orthorhombic crystal structure.[2][3] The structure consists of chains of corner-sharing TaO₆ octahedra and TaO₇ pentagonal bipyramids.[2]

-

α-Ta₂O₅ (H-Ta₂O₅): This is the high-temperature polymorph. The transition from the β to the α phase is slow and reversible, occurring in the temperature range of 1000 to 1360 °C.[1][2][3] While early reports suggested a tetragonal structure, the precise symmetry of this phase remains a subject of investigation.

-

Z-Ta₂O₅: This high-pressure form exhibits a monoclinic structure with the space group C2.[1][4] In this polymorph, the tantalum atoms are seven-coordinated.[4]

-

B-Ta₂O₅: Another high-pressure modification, B-Ta₂O₅ is isostructural with B-Nb₂O₅ and has a monoclinic crystal structure with the space group C2/c.[4] The tantalum atoms in this structure are six-coordinated.[4]

-

δ-Ta₂O₅: This phase has a hexagonal crystal structure.[5]

-

Other Proposed Polymorphs: Research has suggested the existence of other polymorphs, often designated with Greek letters such as γ and λ, with varying proposed symmetries.[6][7]

Amorphous this compound

Amorphous Ta₂O₅ is a disordered phase that lacks long-range crystalline order. Its local structure is believed to be composed of a random network of TaO₆ and TaO₇ polyhedra.[1] Amorphous films are technologically important and are often produced by techniques like sputtering and chemical vapor deposition. Annealing of amorphous Ta₂O₅ can lead to crystallization into one of the polymorphic forms.

Quantitative Crystallographic Data

The following table summarizes the available quantitative crystallographic data for the major polymorphs of this compound. It is important to note that the values reported in the literature can vary due to different experimental conditions and analytical techniques.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| β-Ta₂O₅ | Orthorhombic | Pna2[1] | 6.198 | 40.29 | 3.888 | 90 | 90 | 90 |

| β-Ta₂O₅ | Orthorhombic | Pccm[8] | 6.217[7] | 3.677[7] | 7.794[7] | 90 | 90 | 90 |

| α-Ta₂O₅ | Tetragonal (disputed) | - | - | - | - | - | - | - |

| Z-Ta₂O₅ | Monoclinic | C2[1][4] | 5.2252[4] | 4.6991[4] | 5.8534[4] | 90 | 108.200[4] | 90 |

| B-Ta₂O₅ | Monoclinic | C2/c[4] | 12.7853[4] | 4.8537[4] | 5.5276[4] | 90 | 104.264[4] | 90 |

| δ-Ta₂O₅ | Hexagonal | P6/mmm[5] | 3.624 | 3.624 | 3.880 | 90 | 90 | 120 |

| mp-554867 | Orthorhombic | Pmmm | 3.70 | 3.89 | 6.53 | 90 | 90 | 90 |

| mp-10390 | Monoclinic | C2/c | - | - | - | - | - | - |

Experimental Protocols for Synthesis and Characterization

The synthesis of specific this compound polymorphs often requires precise control over experimental conditions. Below are detailed methodologies for key synthesis and characterization techniques cited in the literature.

Sol-Gel Synthesis of Amorphous and Nanocrystalline Ta₂O₅

This method allows for the low-temperature synthesis of Ta₂O₅ gels, which can be subsequently heat-treated to obtain crystalline phases.

Protocol:

-

Precursor Solution Preparation: Prepare a solution of tantalum pentaethoxide (Ta(OC₂H₅)₅) in ethanol (C₂H₅OH).

-

Hydrolysis: Controlled hydrolysis is initiated by adding a mixture of water and hydrochloric acid (HCl) to the alkoxide solution under vigorous stirring. The molar ratios of Ta(OC₂H₅)₅ : C₂H₅OH : H₂O : HCl are critical in determining the gelation time and the properties of the resulting gel.[9]

-

Gelation: Allow the solution to age at room temperature until a monolithic transparent gel is formed. The time for gel formation is dependent on the alcohol-to-alkoxide molar ratio.[9]

-

Drying: Dry the gel under controlled humidity to prevent cracking.

-

Calcination: Calcine the dried gel in a furnace.

Synthesis of β-Ta₂O₅ via Calcination of Tantalum Pentasulfide Wires

This method provides a route to obtaining the orthorhombic β-Ta₂O₅ phase from a sulfide precursor.

Protocol:

-

Precursor Synthesis: Synthesize single-crystalline Tantalum pentasulfide (Ta₂S₅) wires.

-

Calcination: Place the Ta₂S₅ wires in a furnace and heat in air.

-

Heating Profile: Ramp the temperature to 900 °C within 20 minutes and hold for 30 minutes.[10]

-

Cooling: Allow the sample to cool to room temperature. The resulting white wires are indexed as orthorhombic β-Ta₂O₅.[10]

Synthesis of Crystalline Ta₂O₅ Films by Thermal Oxidation

This technique involves the direct oxidation of a tantalum metal film to form a crystalline oxide layer.

Protocol:

-

Tantalum Film Deposition: Deposit a thin film of tantalum metal onto a suitable substrate using a method such as sputtering.

-

Thermal Treatment: Place the tantalum-coated substrate in a furnace and heat in an air atmosphere.

-

Temperature Control: The annealing temperature determines the resulting crystalline phase.

Characterization by X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying the crystalline phases and determining the structural parameters of Ta₂O₅ polymorphs.

Protocol:

-

Sample Preparation: Prepare a powder sample of the synthesized Ta₂O₅ or use a thin film sample.

-

Data Collection: Use a diffractometer with a CuKα radiation source (λ = 0.1542 nm).[3]

-

Analysis:

-

Identify the crystalline phases present by comparing the experimental diffraction pattern to standard patterns from databases such as the Powder Diffraction File (PDF).

-

Perform Rietveld refinement of the XRD data to determine lattice parameters, space group, and atomic coordinates.

-

Visualization of Polymorphic Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between the different polymorphs of this compound and a typical experimental workflow for its synthesis and characterization.

Caption: Phase relationships of this compound polymorphs.

Caption: A typical experimental workflow for Ta₂O₅ synthesis and characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. Structures and phase transitions of B-Ta2O5 and Z-Ta2O5: two high-pressure forms of Ta2O5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Electronic and optical properties of Ta2O5

An In-depth Technical Guide on the Electronic and Optical Properties of Tantalum Pentoxide (Ta₂O₅)

Introduction

This compound (Ta₂O₅) is a white, inert, inorganic compound that has garnered significant interest in various high-technology sectors.[1] It is recognized as a key material in the fabrication of modern electronic and optical components due to its unique combination of properties, including a high dielectric constant (high-k), a wide band gap, a high refractive index, and low optical absorption.[1][2][3] These characteristics make it an ideal candidate for applications such as insulators in high-density dynamic random-access memories (DRAMs), gate dielectrics in transistors, and as a material for optical coatings like anti-reflection layers and multilayer filters.[1][2][4]

The properties of Ta₂O₅ are highly dependent on its atomic structure, which can be amorphous or exist in several crystalline polymorphs.[1] This structural variability, influenced by deposition methods and post-processing treatments, leads to a wide range of reported electronic and optical values. This guide provides a comprehensive overview of these properties, details the experimental methodologies used for their characterization, and summarizes key data for researchers and scientists.

Crystal Structure of Ta₂O₅

The crystal structure of this compound is complex and has been a subject of considerable research. The material is often prepared in a disordered state, either as an amorphous or polycrystalline solid, as growing large single crystals is challenging.[1] The fundamental building blocks of both crystalline and amorphous Ta₂O₅ structures are tantalum-oxygen polyhedra, typically TaO₆ octahedra and TaO₇ pentagonal bipyramids, which are connected through shared vertices or edges.[1]

At least two primary polymorphs are well-known: a low-temperature form (L- or β-Ta₂O₅) and a high-temperature form (H- or α-Ta₂O₅), both of which have an orthorhombic crystal system.[1] Other phases, including a high-pressure monoclinic form (Z-Ta₂O₅) and pseudohexagonal (δ-Ta₂O₅) structures, have also been identified.[1][3][5]

| Phase/Polymorph | Crystal System | Space Group | Key Structural Features |

| Amorphous (a-Ta₂O₅) | N/A | N/A | Disordered network of TaO₆ and TaO₇ polyhedra.[1] |

| β-Ta₂O₅ (L-Ta₂O₅) | Orthorhombic | Pna2 | Low-temperature form.[1] |

| α-Ta₂O₅ (H-Ta₂O₅) | Orthorhombic | Pmmm[6] | High-temperature form. |

| δ-Ta₂O₅ | Hexagonal | P6/mmm | Contains two formula units per unit cell.[7] |

| Z-Ta₂O₅ | Monoclinic | C2 | High-pressure form where Ta atoms have 7-fold coordination.[1] |

| λ-Ta₂O₅ | Orthorhombic | Pbam | A stable model with a band gap similar to experimental values.[7] |

Electronic Properties

The electronic properties of Ta₂O₅, particularly its band gap and dielectric constant, are central to its use in microelectronics.

Band Gap (Eg)

As an insulator, Ta₂O₅ possesses a wide band gap. The reported value of the band gap varies significantly, ranging from 3.8 to 5.3 eV, depending on the synthesis method and the material's crystallinity.[1] A general trend is that amorphous Ta₂O₅ exhibits a larger band gap than its crystalline counterparts.[1][4] For instance, the band gap of amorphous films has been measured at 4.3 eV, which decreases to 3.8 eV upon crystallization into the β-phase.[4] Computational studies often predict lower band gap values compared to experimental measurements.[1][7]

Dielectric Constant (k)

Ta₂O₅ is a quintessential high-k dielectric material, a property crucial for manufacturing capacitors that can store large amounts of charge in a small volume.[1][8] The dielectric constant is typically reported to be around 25, but values can range from 20 to over 50, again influenced by the material's phase and preparation.[1][9][10] Exceptionally high dielectric constants, between 90 and 110, have been achieved in thin films with a highly predominant crystal orientation.[11]

| Material Form | Band Gap (Eg) [eV] | Dielectric Constant (k) | Method |

| Amorphous | 4.3[4] | 20 - 35[12] | Experimental (Tauc Plot / C-V) |

| Crystalline (General) | 3.8 - 4.5[13] | 25 - 52[12] | Experimental |

| β-Ta₂O₅ (Orthorhombic) | 3.8 - 3.85[4] | ~25[1] | Experimental (Tauc Plot) |

| δ-Ta₂O₅ (Hexagonal) | 2.22 (indirect)[7] | - | Calculation (GW method) |

| λ-Ta₂O₅ (Orthorhombic) | 3.7[14] | 51[14] | Calculation (HSE06) |

| Nanoparticles | 3.9[15][16] | - | Experimental (Tauc Plot) |

| Highly Oriented Film | - | 90 - 110[11] | Experimental |

Optical Properties

The optical properties of Ta₂O₅, such as its high refractive index and low absorption, make it highly valuable for optical applications.

Refractive Index (n)

Ta₂O₅ has a high refractive index, making it an excellent material for fabricating optical lenses and coatings.[1] This property allows for the effective manipulation of light in devices like anti-reflection coatings and multilayer filters for wavelengths from the near-UV to the near-infrared.[1] The refractive index is also dependent on the film's structure and density.

Optical Absorption

Ta₂O₅ is transparent and exhibits low absorption of light in the visible and near-infrared spectra, which is why it appears as a colorless solid.[1] This transparency is critical for its use in optical components where minimizing light loss is essential.

| Material Form | Refractive Index (n) | Wavelength (nm) | Method |

| Typical Film | 2.275[1] | Not Specified | - |

| Typical Film | 2.16452[17] | 632.8 | Ellipsometry |

| Amorphous | 2.13 (at 550 nm) | 550 | Ellipsometry |

| λ-Ta₂O₅ (Orthorhombic) | 2.02[14] | Static (0 eV) | Calculation (HSE06) |

Experimental Methodologies

The characterization of Ta₂O₅ thin films involves a series of well-established experimental protocols to determine their structural, electronic, and optical properties.

Thin Film Deposition

A variety of physical and chemical vapor deposition techniques are used to produce Ta₂O₅ thin films.[18]

-

Electron-Beam Evaporation: In this physical vapor deposition (PVD) method, a high-energy electron beam is focused on Ta₂O₅ pellets in a high-vacuum chamber.[19][20] The material evaporates and then condenses on a substrate, forming a thin film. The chamber pressure and substrate temperature can be controlled to tune the film's properties.[18]

-

Sputtering: This is another PVD technique where a solid Ta₂O₅ or pure Tantalum target is bombarded with energetic ions (usually Argon).[21] This causes atoms to be "sputtered" off the target, which then deposit onto a substrate. Reactive sputtering in an oxygen atmosphere is used when starting with a metallic Tantalum target.[2]

Band Gap Determination (UV-Vis Spectroscopy)

The optical band gap of Ta₂O₅ is commonly determined using Ultraviolet-Visible (UV-Vis) spectroscopy.

-

Measurement: A Ta₂O₅ thin film on a transparent substrate (like quartz) is placed in a spectrophotometer. The absorbance (A) or transmittance (T) of the film is measured over a range of wavelengths.

-

Calculation of Absorption Coefficient (α): The absorption coefficient is calculated from the absorbance and film thickness (d) using the formula: α = 2.303 * A / d.

-

Tauc Plot Analysis: The relationship between the absorption coefficient and photon energy (hν) is described by the Tauc equation: (αhν)n = B(hν - Eg), where B is a constant. The exponent 'n' depends on the nature of the electronic transition (n=2 for direct allowed transitions, n=1/2 for indirect allowed transitions). For amorphous Ta₂O₅, n=1/2 is often used.[16]

-

Extrapolation: A graph of (αhν)n versus hν (a "Tauc plot") is created. The linear portion of the curve is extrapolated to the x-axis (where (αhν)n = 0). The intercept with the x-axis gives the value of the optical band gap, Eg.[15][16]

Optical Constants Determination (Spectroscopic Ellipsometry)

Spectroscopic ellipsometry is a non-destructive technique used to determine thin film thickness and optical constants (refractive index 'n' and extinction coefficient 'k').[2][22]

-

Measurement: The instrument measures the change in polarization of light as it reflects from the surface of the Ta₂O₅ film. This change is quantified by two parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength.

-

Modeling: A mathematical model of the sample (e.g., substrate/film/air) is constructed. The model includes the thickness of each layer and their optical properties, which are described by a dispersion model (like the Cauchy or Sellmeier model).

-

Fitting: The model parameters (like thickness and refractive index) are adjusted iteratively until the calculated Ψ and Δ values match the experimentally measured data. This fitting process yields the refractive index 'n' as a function of wavelength.

Dielectric Constant Measurement (Capacitance-Voltage Analysis)

The dielectric constant is determined by measuring the electrical capacitance of a Metal-Insulator-Metal (MIM) or Metal-Oxide-Semiconductor (MOS) capacitor structure.[3][12]

-

Device Fabrication: A capacitor is fabricated by depositing the Ta₂O₅ film onto a conductive bottom electrode (like TiN or doped Si).[23] A top metal electrode (e.g., Aluminum or Ruthenium) is then deposited onto the Ta₂O₅ layer through a shadow mask to define a specific area (A).[3][23]

-

C-V Measurement: A varying DC voltage with a small superimposed AC signal is applied across the capacitor, and the resulting capacitance (C) is measured.

-

Calculation: In the accumulation region of the C-V curve (where the capacitance is at its maximum and constant), the capacitance is given by C = (k * ε₀ * A) / d, where ε₀ is the permittivity of free space, A is the capacitor area, and d is the thickness of the Ta₂O₅ film.

-

Extraction of k: The dielectric constant (k) can be calculated by rearranging the formula: k = (C * d) / (ε₀ * A).

Visualizations: Workflows and Relationships

Conclusion

This compound stands out as a critical material in the advancement of electronic and optical technologies. Its high dielectric constant, wide band gap, and excellent optical transparency are properties that device engineers leverage for miniaturization and performance enhancement. However, this technical guide highlights that the properties of Ta₂O₅ are not fixed values but are intimately linked to its structural state, which is a direct consequence of the chosen synthesis and processing conditions. For researchers and scientists, understanding this synthesis-structure-property relationship is paramount to successfully tailoring Ta₂O₅ for specific applications, whether for next-generation memory devices, advanced optical coatings, or novel uses in other scientific fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 3. ias.ac.in [ias.ac.in]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. refractiveindex.info [refractiveindex.info]

- 9. arxiv.org [arxiv.org]

- 10. isp.nsc.ru [isp.nsc.ru]

- 11. pubs.aip.org [pubs.aip.org]

- 12. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 13. pugno.dicam.unitn.it [pugno.dicam.unitn.it]

- 14. First principles calculations of the electronic and dielectric properties of λ-Ta2O5 [redalyc.org]

- 15. researchgate.net [researchgate.net]

- 16. BJNANO - Characterization and photocatalytic study of tantalum oxide nanoparticles prepared by the hydrolysis of tantalum oxo-ethoxide Ta8(μ3-O)2(μ-O)8(μ-OEt)6(OEt)14 [beilstein-journals.org]

- 17. kla.com [kla.com]

- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 19. OPG [opg.optica.org]

- 20. Thin Films Deposition of Ta2O5 and ZnO by E-Gun Technology on Co-Cr Alloy Manufactured by Direct Metal Laser Sintering - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimization of Ta2O5 optical thin film deposited by radio frequency magnetron sputtering [opg.optica.org]

- 22. Characterization of Nb2O5, Ta2O5 and SiO2 single layers by spectrophotometry and ellipsometry [opg.optica.org]

- 23. nbdl.yonsei.ac.kr [nbdl.yonsei.ac.kr]

Tantalum Pentoxide (Ta₂O₅): A Comprehensive Technical Guide to its Band Gap and Dielectric Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the band gap and dielectric constant of tantalum pentoxide (Ta₂O₅), a material of significant interest in various advanced technological applications. This document summarizes key quantitative data, details experimental methodologies for characterization, and illustrates the relationships between the material's structure and its electronic properties.

Quantitative Data Summary

The electronic and dielectric properties of this compound are highly dependent on its atomic structure, which can be amorphous or crystalline. In its crystalline form, Ta₂O₅ exhibits several polymorphs, with the most common being the orthorhombic (β-Ta₂O₅) and hexagonal (δ-Ta₂O₅) phases. The following tables summarize the reported values for the band gap and dielectric constant for different phases of Ta₂O₅.

Table 1: Band Gap of this compound (Ta₂O₅)

| Ta₂O₅ Phase | Band Gap (eV) | Measurement/Calculation Method | Notes |

| Amorphous | 4.2 - 4.4[1] | Tauc Plot (from UV-Vis Spectroscopy) | Generally, the more amorphous the material, the larger the band gap.[2] |

| Amorphous | ~4.2[3] | Tauc Plot (from UV-Vis Spectroscopy) | Red shift of the fundamental absorption edge with increasing metal content.[3] |

| Amorphous | 4.3 (indirect)[4] | Tauc Plot (from UV-Vis Spectroscopy) | Synthesized by aerosol-assisted chemical vapor deposition.[4] |

| β-Ta₂O₅ (Orthorhombic) | 3.8 - 3.9[1] | Tauc Plot (from UV-Vis Spectroscopy) | Crystallized from amorphous phase via annealing.[1] |

| β-Ta₂O₅ (Orthorhombic) | 3.8 (direct)[4] | Tauc Plot (from UV-Vis Spectroscopy) | Obtained by annealing an amorphous film.[4] |

| β-Ta₂O₅ (Orthorhombic) | 3.85 (experimental) | Tauc Plot (from UV-Vis Spectroscopy) | Closely matches hybrid density functional theory calculations (3.83 eV).[4] |

| δ-Ta₂O₅ (Hexagonal) | ~3.8 | UV-Vis Spectroscopy | Increases from 2.4 eV in the amorphous-like state upon crystallization. |

| γ-Ta₂O₅ (Tetragonal) | 3.75 (HSE06), 4.5 (PBE0) | Density Functional Theory (DFT) | Experimental values for crystalline films are in the range of 3.9 to 4.5 eV.[1] |

| λ-Ta₂O₅ (Orthorhombic) | 3.7 (HSE06) | Density Functional Theory (DFT) | Calculated static dielectric constant of 51.[5] |

| γ1-Ta₂O₅ (Triclinic) | ~3.361 (indirect) | Density Functional Theory (DFT) | A stable triclinic crystal structure.[6] |

Table 2: Dielectric Constant of this compound (Ta₂O₅)

| Ta₂O₅ Phase | Dielectric Constant (κ) | Measurement Method | Frequency |

| Amorphous | ~25 | Capacitance-Voltage (C-V) | Not specified |

| Amorphous | ~20-25 | Not specified | Not specified |

| Crystalline (general) | >20 | Not specified | Not specified |

| β-Ta₂O₅ (Orthorhombic) | Not specified in detail | Not specified | Not specified |

| δ-Ta₂O₅ (Hexagonal) | Increases with UV-lamp power during deposition | Capacitance-Voltage (C-V) | Not specified |

| λ-Ta₂O₅ (Orthorhombic) | 51 (calculated) | Density Functional Theory (DFT) | Static |

Experimental Protocols

Determination of the Optical Band Gap using UV-Visible Spectroscopy and Tauc Plot Analysis

This method is widely used to determine the optical band gap of semiconductor thin films.

Methodology:

-

Sample Preparation: A thin film of Ta₂O₅ is deposited on a transparent substrate, such as quartz.

-

UV-Visible Spectroscopy:

-

A UV-Visible spectrophotometer is used to measure the transmittance (%T) and absorbance (A) of the film over a range of wavelengths (typically 200-800 nm).

-

A baseline measurement is taken with a blank transparent substrate to account for any absorption by the substrate.

-

-

Calculation of the Absorption Coefficient (α): The absorption coefficient is calculated from the absorbance data using the Beer-Lambert law: α = 2.303 * (A / d) where A is the absorbance and d is the thickness of the film.

-

Tauc Plot Construction: The Tauc relation is used to determine the nature of the electronic transition and the value of the band gap: (αhν)ⁿ = B(hν - Eg) where:

-

α is the absorption coefficient.

-

h is Planck's constant.

-

ν is the frequency of the incident photon.

-

B is a constant.

-

Eg is the band gap energy.

-

The exponent n depends on the nature of the electronic transition:

-

n = 2 for a direct allowed transition.

-

n = 1/2 for an indirect allowed transition.

-

-

-

Band Gap Extrapolation:

-

A graph of (αhν)ⁿ versus the photon energy (hν) is plotted.

-

The linear portion of the plot is extrapolated to the x-axis (where (αhν)ⁿ = 0).

-

The intercept on the x-axis gives the value of the optical band gap (Eg). For amorphous Ta₂O₅, the transition is typically indirect (n=1/2), while for crystalline β-Ta₂O₅, it is direct (n=2).[4]

-

Determination of the Dielectric Constant using Capacitance-Voltage (C-V) Measurements

This technique is used to determine the dielectric constant of an insulating thin film by fabricating a metal-insulator-semiconductor (MIS) or metal-insulator-metal (MIM) capacitor structure.

Methodology:

-

Capacitor Fabrication:

-

A Ta₂O₅ thin film is deposited on a conductive substrate (e.g., a doped silicon wafer or a metal-coated substrate).

-

Circular metal contacts (e.g., aluminum) of a known area (A) are deposited on top of the Ta₂O₅ film through a shadow mask to serve as the top electrodes.

-

-

Capacitance-Voltage Measurement:

-

An LCR meter or an impedance analyzer is used to measure the capacitance of the fabricated capacitor structure.

-

The measurement is typically performed by applying a sweeping DC voltage with a superimposed small AC signal of a specific frequency (e.g., 1 MHz).

-

-

Calculation of the Dielectric Constant (κ): The dielectric constant is calculated from the capacitance measured in the accumulation region (for a MIS capacitor) or the constant capacitance value (for a MIM capacitor) using the formula for a parallel plate capacitor: C = (κ * ε₀ * A) / d where:

-

C is the measured capacitance.

-

κ is the dielectric constant of the Ta₂O₅ film.

-

ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).

-

A is the area of the top metal contact.

-

d is the thickness of the Ta₂O₅ film. Rearranging the formula to solve for κ: κ = (C * d) / (ε₀ * A)

-

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Relationship between synthesis, structure, and properties of Ta₂O₅.

Caption: Workflow for band gap determination using the Tauc plot method.

Caption: Workflow for dielectric constant measurement.

References

- 1. pugno.dicam.unitn.it [pugno.dicam.unitn.it]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. First principles calculations of the electronic and dielectric properties of λ-Ta2O5 [redalyc.org]

- 6. arxiv.org [arxiv.org]

A Technical Guide to the Chemical and Thermal Stability of Tantalum Pentoxide (Ta₂O₅)

Executive Summary: Tantalum pentoxide (Ta₂O₅) is a white, inorganic compound renowned for its exceptional chemical inertness, thermal stability, high dielectric constant, and excellent biocompatibility.[1][2][3] These properties make it an indispensable material in a range of high-technology fields, including electronics, optics, and increasingly, in biomedical applications such as implant coatings and drug delivery systems.[4][5][6] This guide provides an in-depth analysis of the thermal and chemical properties of Ta₂O₅, offering quantitative data, experimental methodologies, and logical workflows to support researchers, scientists, and professionals in drug development.

Thermal Stability and Properties

This compound exhibits remarkable stability at high temperatures, a property defined by its high melting point and structural transitions at elevated temperatures. Amorphous Ta₂O₅ films, commonly used in electronics, are stable but will crystallize at temperatures typically above 650-700°C, which can alter their electrical properties.[7] However, coatings have been shown to be physically stable with no visible damage even at 1000°C.[8]

1.1 Polymorphism Ta₂O₅ exists in several crystalline forms, or polymorphs. The most well-documented are the low-temperature orthorhombic form (L- or β-Ta₂O₅) and the high-temperature tetragonal form (H- or α-Ta₂O₅).[1][9] The transition between these two phases is reversible and occurs at temperatures between 1000 and 1360°C.[3] For thin films, the amorphous state can be maintained up to 1000°C for thicknesses less than 20 nm.[7]

Caption: Phase transitions of Ta₂O₅ under thermal and pressure stress.

1.2 Thermodynamic and Physical Data The stability of Ta₂O₅ is further quantified by its thermodynamic properties and high melting point. Below are key data points compiled from various sources.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Citations |

|---|---|---|

| Molar Mass | 441.893 g/mol | [1] |

| Appearance | White, odorless powder | [1][2] |

| Density | β-Ta₂O₅: 8.18 - 8.2 g/cm³α-Ta₂O₅: 8.37 g/cm³ | [1][9] |

| Melting Point | 1,872°C (2,145 K) | [1] |

| β to α Phase Transition | 1000 - 1360°C | [3] |

| Band Gap | 3.8 – 5.3 eV |[1][3] |

Table 2: Thermodynamic Data for this compound

| Property | Value / Equation | Temperature Range (K) | Citations |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | ΔfG° = -2004.376 + 0.40445(T/K) (kJ·mol⁻¹) | 1000 - 1300 | [10] |

| Enthalpy of Formation (ΔH) | -2046 kJ/mol (approx.) | Standard State |[10] |

Table 3: Vapor Pressure of this compound

| Vapor Pressure (Torr) | Temperature (°C) | Temperature (K) | Citations |

|---|---|---|---|

| 10⁻⁸ | 1,550 | 1,823 | [11] |

| 10⁻⁶ | 1,780 | 2,053 | [11] |

| 10⁻⁴ | 1,920 | 2,193 |[11] |

Chemical Stability and Reactivity

This compound is characterized by its exceptional chemical stability, rendering it insoluble in water and resistant to corrosion and most acids.[2][9][12] This inertness is a key factor in its biocompatibility. However, it is not completely unreactive and can be attacked by a few highly aggressive substances.

2.1 Reactivity Profile Ta₂O₅ is insoluble in all common solvents but will dissolve in hydrofluoric acid (HF) and is attacked by strong bases and molten alkalis.[1][5] For analytical purposes, it can be brought into solution by fusion with alkali hydroxides or potassium pyrosulfate.[9] While it does not react with hydrochloric (HCl) or hydrobromic (HBr) acids, its reaction with HF is significant.[1] At high temperatures, it can be reduced to tantalum metal by strong reducing agents or undergo carbochlorination.

Caption: Chemical reactivity pathways of this compound.

Table 4: Chemical Reactivity of this compound

| Reagent(s) | Conditions | Products / Outcome | Citations |

|---|---|---|---|

| Water, Most Acids, Organic Solvents | Standard | Insoluble, stable | [1][9] |

| Hydrofluoric Acid (HF) | Hot / Concentrated | Dissolves to form fluoro-complexes (e.g., [TaF₇]²⁻) | [1][9] |

| Strong Bases (e.g., NaOH, KOH) | Fused / Molten | Dissolves to form tantalates | [5][9] |

| Calcium (Ca), Aluminum (Al), Magnesium (Mg) | High Temperature | Reduction to Tantalum metal (Ta) and metal oxides (e.g., MgO) | [1][13] |

| Carbon (C) + Chlorine (Cl₂) | 500 - 850°C | Carbochlorination to form Tantalum Pentachloride (TaCl₅) |[14] |

Role in Biocompatibility and Drug Development

The exceptional chemical stability of Ta₂O₅ is the cornerstone of its biocompatibility.[4] When used as a coating on medical implants, the Ta₂O₅ surface layer acts as a robust physical barrier that prevents the release of metal ions from the implant into the body, minimizing inflammation and adverse biological reactions.[4][12] This bio-inertness, combined with its demonstrated ability to support osseointegration, makes it a prime material for orthopedic and dental implants.[12][15] For drug development professionals, the stability and non-toxicity of Ta₂O₅ make it a promising candidate for creating nanoparticles for controlled drug release and as an imaging contrast agent.[6]

Caption: Mechanism of Ta₂O₅ biocompatibility for medical applications.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections describe protocols for the synthesis and analysis of Ta₂O₅.

4.1 Protocol: Sol-Gel Synthesis of Ta₂O₅ Thin Films This protocol, adapted from established methodologies, describes the formation of Ta₂O₅ films via the hydrolysis and condensation of a tantalum alkoxide precursor.[16]

-

1. Precursor Solution Preparation: In an inert atmosphere (e.g., a glove box), dissolve Tantalum(V) methoxide (Ta(OCH₃)₅) in anhydrous methanol to a desired concentration (e.g., 0.2 M). Stir the solution for at least one hour to ensure it is fully dissolved.

-

2. Hydrolysis Solution Preparation: In a separate vessel, prepare a solution of deionized water and methanol. Add a small amount of an acid catalyst, such as nitric acid (HNO₃), to this solution. A typical molar ratio of Ta(OCH₃)₅ : H₂O : acid is 1 : 2 : 0.05.

-

3. Sol Formation: Slowly add the water-methanol-catalyst solution to the tantalum methoxide solution under vigorous stirring. This initiates the hydrolysis reaction. Continue to stir the combined solution for a minimum of 24 hours at room temperature to allow for the formation of a stable sol.

-

4. Spin Coating: Thoroughly clean the desired substrates (e.g., silicon wafers). Dispense the prepared Ta₂O₅ sol onto the substrate, then spin coat at a defined speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to create a uniform thin film.

-

5. Annealing: Dry the coated substrate on a hotplate (e.g., at 150°C) to remove residual solvent. Finally, anneal the film in a furnace or rapid thermal annealing (RTA) system at a higher temperature (e.g., 450-700°C) to densify the film and form crystalline Ta₂O₅.

Caption: Experimental workflow for the sol-gel synthesis of Ta₂O₅ films.

4.2 Protocol: Determination of Gibbs Free Energy of Formation This method uses a solid-state electrochemical cell to measure the thermodynamic properties of Ta₂O₅ at high temperatures.[10]

-

1. Cell Construction: Assemble a solid-state electrochemical cell represented as: (-)Pt, Ta + Ta₂O₅ // (Y₂O₃)ThO₂ // Mn + MnO, Pt(+) Here, a pressed pellet of tantalum and this compound serves as the working electrode. Yttria-doped thoria (YDT) acts as the solid electrolyte, and a mixture of manganese and manganese oxide serves as the reference electrode. Platinum (Pt) is used for electrical contacts.

-

2. Experimental Setup: Place the cell in a high-temperature furnace with a controlled inert atmosphere.

-

3. EMF Measurement: Heat the cell to the desired temperature range (1000-1300 K). Measure the reversible electromotive force (e.m.f.) generated by the cell at various stable temperatures within this range.

-

4. Calculation: Combine the measured e.m.f. values with the known Gibbs free energy of formation for the reference electrode (MnO). Apply a small correction for the solid solubility of oxygen in tantalum to calculate the standard Gibbs free energy of formation for Ta₂O₅ as a function of temperature.

4.3 Protocol: High-Pressure Stability Analysis via XRD This protocol describes the use of synchrotron X-ray diffraction (XRD) to study the structural stability of Ta₂O₅ under high pressure.[17][18]

-

1. Sample Preparation: Load a powdered sample of L-Ta₂O₅ into a diamond anvil cell (DAC). A pressure-transmitting medium, such as neon, is also loaded into the cell to ensure hydrostatic conditions.

-

2. Data Collection: Mount the DAC onto a synchrotron beamline. Collect angle-dispersive powder XRD patterns at ambient pressure.

-

3. In-situ Measurement: Gradually increase the pressure inside the DAC. Collect XRD patterns at regular pressure intervals up to the maximum desired pressure (e.g., 28 GPa).

-

4. Data Analysis: Integrate the 2D diffraction images to yield intensity versus 2θ patterns. Analyze the patterns at each pressure point to identify the crystal structure and determine the lattice parameters. This data is used to observe phase transitions (e.g., crystalline-to-amorphous) and to calculate the equation of state (EOS) for the material.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. greenearthchem.com [greenearthchem.com]

- 3. Structure and Properties of Tantalum Pentoxide_Chemicalbook [chemicalbook.com]

- 4. am-material.com [am-material.com]

- 5. admatinc.com [admatinc.com]

- 6. Synthesis of methotrexate-loaded this compound–poly(acrylic acid) nanoparticles for controlled drug release applic… [ouci.dntb.gov.ua]

- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 1314-61-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Kurt J. Lesker Company | this compound Ta2O5 Evaporation Process Notes | Enabling Technology for a Better World [lesker.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. osti.gov [osti.gov]

- 18. escholarship.org [escholarship.org]

Synthesis of Tantalum Pentoxide Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tantalum pentoxide (Ta₂O₅) nanoparticles are emerging as highly promising materials in the biomedical field, particularly in drug delivery and advanced imaging, owing to their biocompatibility, high atomic number, and chemical stability. This technical guide provides a comprehensive overview of the primary synthesis methods for Ta₂O₅ nanoparticles, detailed experimental protocols, and a summary of key quantitative data to aid researchers in their development and application.

Core Synthesis Methodologies

The fabrication of this compound nanoparticles with controlled size, morphology, and crystallinity is crucial for their application in targeted drug delivery and as contrast agents. The most prevalent synthesis techniques include the sol-gel method, hydrothermal/solvothermal synthesis, and flame spray pyrolysis.

Sol-Gel Synthesis

The sol-gel method is a versatile bottom-up approach that allows for precise control over nanoparticle properties through the hydrolysis and condensation of molecular precursors.[1] This technique typically involves the use of tantalum alkoxides, such as tantalum ethoxide or tantalum isopropoxide, which undergo reactions to form a sol that is subsequently dried and calcined to yield Ta₂O₅ nanoparticles.[1] Key parameters influencing the final product include precursor concentration, aging time, and calcination temperature.[2]

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or organic solvents, respectively, at elevated temperatures and pressures in a sealed vessel, such as an autoclave. These techniques are effective in producing crystalline nanoparticles with well-defined morphologies, such as nanorods.[3] The pH of the reaction medium and the presence of guiding agents are critical factors that influence the shape and size of the resulting nanoparticles.[3]

Flame Spray Pyrolysis (FSP)

Flame spray pyrolysis is a scalable, one-step process for the rapid synthesis of a wide variety of nanomaterials, including metal oxides.[4][5] In this method, a liquid precursor containing a tantalum compound dissolved in a flammable solvent is sprayed into a high-temperature flame.[4][5] The precursor droplets undergo rapid evaporation, combustion, and chemical reaction to form Ta₂O₅ nanoparticles.[5] The particle size and morphology can be controlled by adjusting parameters such as precursor concentration and dispersion gas flow rate.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of this compound nanoparticles. The following sections provide step-by-step methodologies for the key synthesis techniques.

Sol-Gel Synthesis of Ta₂O₅ Nanoparticles

This protocol describes a typical sol-gel synthesis of Ta₂O₅ nanoparticles.

Materials:

-

Tantalum (V) chloride (TaCl₅)

-

Ethanol

-

Diethanolamine

-

Distilled water

Procedure:

-

Dissolve the desired amount of TaCl₅ in ethanol at 60°C with constant stirring (e.g., 250 RPM).

-

Slowly add diethanolamine to the solution while maintaining continuous stirring.

-

Continue stirring for an additional 10 minutes at 60°C to stabilize the precursor.

-

Gradually add distilled water to the mixture to initiate hydrolysis.

-

Stir the mixture for 24 hours at 60°C to facilitate the formation of a gel.

-

Age the resulting gel for a specified period (e.g., 1 to 7 days).

-

Wash the gel and subsequently dry it overnight at 60°C.

-

Calcine the dried powder at a controlled rate (e.g., 1°C/min) to the desired temperature (e.g., 400°C or 800°C) and hold for 2 hours to obtain crystalline Ta₂O₅ nanoparticles.

Hydrothermal Synthesis of Ta₂O₅ Nanorods

This protocol outlines the hydrothermal synthesis of Ta₂O₅ nanorods.

Materials:

-

This compound (Ta₂O₅) powder

-

Anhydrous ethanol

-

Strontium hydroxide (Sr(OH)₂) solution

-

Polyethylene glycol (PEG, Mw = 300)

-

Deionized water

Procedure:

-

Disperse 2 mmol of Ta₂O₅ powder in anhydrous ethanol.

-

Add a solution of Sr(OH)₂ dropwise to the dispersion under stirring.

-

Add 50 mg of PEG and a specific amount of deionized water to the mixture.

-

Transfer the mixture to a 30 mL polytetrafluoroethylene-lined autoclave.

-

Heat the autoclave for static crystallization at 200°C for a duration of 5, 24, or 48 hours.

-

After cooling, collect the precipitate by centrifugation.

-

Thoroughly wash the product with deionized water and ethanol.

-

Dry the final product overnight at 80°C to obtain Ta₂O₅ nanorods.

Flame Spray Pyrolysis (FSP) Synthesis of Ta₂O₅ Nanoparticles

This section describes a general setup and procedure for FSP.

Apparatus:

-

Spray nozzle with a capillary tube (e.g., 0.3 mm inner diameter)

-

Reservoir for the liquid precursor

-

Dispersion gas supply (e.g., oxygen or air) with mass flow controllers

-

Concentric premixed methane-air flame for ignition

-

Collection system (e.g., filter in a hood)

Procedure:

-

Prepare a precursor solution by dissolving a tantalum-organic compound in a flammable solvent (e.g., xylene).

-

Feed the precursor solution through the capillary tube of the spray nozzle.

-

Flow a dispersion gas through the annular gap of the nozzle to atomize the liquid into a fine spray.

-

Ignite the spray using the surrounding premixed flame.

-

The combustion of the solvent and decomposition of the precursor lead to the formation of Ta₂O₅ nanoparticles.

-

Collect the synthesized nanoparticles on a filter downstream of the flame. The temperature at the filter should be maintained low enough (e.g., around 300°C) to prevent sintering.[6]

Data Presentation: Quantitative Synthesis Parameters and Nanoparticle Characteristics

The following tables summarize the quantitative data from various studies on the synthesis of this compound nanoparticles, providing a comparative overview of the impact of different synthesis parameters.

Table 1: Sol-Gel Synthesis of Ta₂O₅ Nanoparticles

| Precursor & Concentration | Solvent | Stabilizer/Catalyst | Aging Time | Calcination Temperature (°C) | Resulting Particle Size (nm) | Morphology | Reference |

| TaCl₅ (0.5 g/20 mL) | Ethanol | Diethanolamine | 1 day | 400 | - | - | [2] |

| TaCl₅ (0.75 g/20 mL) | Ethanol | Diethanolamine | 7 days | 800 | Increased size with temperature | Aggregated particles | [2] |

| Tantalum oxide in polysaccharide network | - | Polysaccharide | - | - | 1-8 | Spherical | [7] |

Table 2: Hydrothermal Synthesis of Ta₂O₅ Nanoparticles

| Tantalum Source | Solvent | Guiding Agent/Mineralizer | Reaction Temperature (°C) | Reaction Time (h) | Resulting Particle Size/Morphology | Reference |

| Ta₂O₅ powder (2 mmol) | Ethanol/Water | PEG (50 mg), Sr(OH)₂ | 200 | 5, 24, 48 | Nanorods, diameter depends on duration | - |

| - | Water | Ionic Liquid | - | - | 25 nm, particle-like | [6] |

| - | - | Alkali hydroxide (pH dependent) | - | - | Agglomerates (acidic), Rods (neutral), Cubes (basic) | [3] |

Visualization of Workflows and Mechanisms

Diagrams illustrating the experimental workflows and the logical relationships in the application of Ta₂O₅ nanoparticles are crucial for a clear understanding.

Experimental Workflows

Logical Relationship: Ta₂O₅ Nanoparticles as CT Contrast Agents

Tantalum's high atomic number (Z=73) and density result in a high X-ray attenuation coefficient, making Ta₂O₅ nanoparticles effective contrast agents for X-ray computed tomography (CT).[1] This property allows for enhanced visualization of tissues and organs.

Conclusion

The synthesis of this compound nanoparticles offers a versatile platform for the development of advanced tools in drug delivery and medical imaging. The choice of synthesis method—sol-gel, hydrothermal, or flame spray pyrolysis—will depend on the desired nanoparticle characteristics, such as size, crystallinity, and morphology, as well as scalability requirements. By carefully controlling the synthesis parameters outlined in this guide, researchers can tailor the properties of Ta₂O₅ nanoparticles to meet the specific demands of their biomedical applications. The ability to functionalize the surface of these nanoparticles further enhances their potential for targeted therapies and diagnostics, paving the way for next-generation nanomedicines.

References

- 1. Advancements in tantalum based nanoparticles for integrated imaging and photothermal therapy in cancer management - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05732E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Facile hydrothermal synthesis of crystalline Ta2O5 nanorods, MTaO3 (M = H, Na, K, Rb) nanoparticles, and their photocatalytic behaviour - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Nanoparticles through Flame Spray Pyrolysis: Experimental Apparatus and Preliminary Results [article.sapub.org]

- 5. EP1889810A1 - Method for producing nanoparticle loaded powders using flame spray pyrolysis and applications thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chalcogen.ro [chalcogen.ro]

Amorphous vs. crystalline tantalum pentoxide properties

An In-Depth Technical Guide to the Properties of Amorphous vs. Crystalline Tantalum Pentoxide

Introduction

This compound (Ta₂O₅) is a high-refractive-index, wide-bandgap material renowned for its exceptional dielectric properties.[1][2] It is a cornerstone material in the fabrication of electronic components, particularly high-density capacitors for Dynamic Random Access Memory (DRAM) and as a high-k gate dielectric in CMOS technology.[1][3] Furthermore, its optical transparency and high refractive index make it ideal for anti-reflection coatings and optical filters.[1][4]

Ta₂O₅ can exist in two primary forms: amorphous and crystalline. The atomic arrangement—or lack thereof—in these forms gives rise to significant differences in their electrical, optical, and physical properties. As-deposited thin films are typically amorphous, while crystalline phases are obtained through post-deposition annealing at elevated temperatures.[5][6] Understanding the distinct characteristics of each form is critical for tailoring the material to specific applications, from high-performance electronics to advanced optical systems. This guide provides a detailed comparison of amorphous and crystalline Ta₂O₅, focusing on their core properties, the experimental methods used for their characterization, and the underlying physical mechanisms that govern their behavior.

Structural Properties

The fundamental difference between amorphous and crystalline Ta₂O₅ lies in the long-range order of their atomic structures.

-

Amorphous Ta₂O₅ : This form lacks a long-range periodic crystal lattice. Its structure is a disordered network of tantalum and oxygen atoms, though it maintains a similar local structure to its crystalline counterparts, built from TaO₆ octahedral and TaO₇ pentagonal bipyramidal polyhedra.[2] Thin films of amorphous Ta₂O₅ typically exhibit a smooth, regular surface with few defects.[5]

-

Crystalline Ta₂O₅ : This form possesses a well-defined, repeating crystal structure. The most common polymorphs are the low-temperature orthorhombic phase (β-Ta₂O₅) and the hexagonal phase (δ-Ta₂O₅).[5][6] The transition from the amorphous to the crystalline state typically occurs upon annealing at temperatures between 650°C and 800°C.[7][8][9] This structural ordering can, however, lead to increased surface roughness, inhomogeneities, and the formation of micro-cracks.[5][10]

Comparative Analysis of Key Properties

The structural differences between the two forms directly influence their macroscopic properties. The following tables summarize the key quantitative differences reported in the literature.

Electrical Properties

| Property | Amorphous Ta₂O₅ | Crystalline Ta₂O₅ | Key Insights |

| Dielectric Constant (κ) | 23 - 31[5][7][8][11] | 45 - 59[5][7] | Crystalline Ta₂O₅ exhibits a significantly higher dielectric constant, which is attributed to its anisotropic character and the preferred orientation of crystal grains.[5][7] |

| Leakage Current Density | Higher than crystalline form in some studies.[5] Conduction is dominated by the Poole-Frenkel effect.[5][7][8][11] | Generally lower than the amorphous form, though this can be influenced by grain boundaries and interfacial layers.[5][11] The conduction mechanism is more complex, potentially involving tunneling and trap-modulated processes.[5] | While crystalline films often show better leakage characteristics, the presence of grain boundaries can sometimes provide pathways for current, increasing leakage.[11] |

| Breakdown Field | ~5.4 MV/cm[8] | Decreases slightly with increased crystallinity.[12] | The more uniform structure of amorphous films can be advantageous for high-field applications. |

Optical and Physical Properties

| Property | Amorphous Ta₂O₅ | Crystalline Ta₂O₅ | Key Insights |

| Optical Band Gap (Eg) | 4.0 - 4.4 eV (Indirect)[1][13][14] | 3.8 - 4.5 eV (Direct for β-Ta₂O₅)[1][14] | The band gap generally decreases upon crystallization and transitions from indirect to direct.[1] Amorphous material typically has a slightly wider band gap.[2][15] |

| Refractive Index (n) | Lower than crystalline form. | ~2.08 - 2.24 (at visible wavelengths)[6][7] | The refractive index increases with annealing temperature and crystallization, corresponding to film densification.[6][7] |

| Crystallization Temperature | N/A (Is the base state) | 650°C - 800°C (in atmosphere)[7][9][16] | The transition temperature is a critical parameter in device fabrication to either achieve or avoid crystallization. This temperature can be lowered to ~350°C under high pressure.[16] |

| Surface Morphology | Smooth, few defects.[5] | Increased roughness, potential for cracks and inhomogeneity.[5] | The smooth surface of amorphous films is beneficial for creating uniform interfaces in multilayer device structures. |

Experimental Protocols and Methodologies

The characterization of amorphous and crystalline Ta₂O₅ involves a suite of well-established materials science techniques.

Thin Film Deposition

Ta₂O₅ thin films can be fabricated using various physical and chemical vapor deposition techniques:

-

Sputtering : Reactive magnetron sputtering is commonly used, where a tantalum target is sputtered in an argon/oxygen environment.[6][10]

-

Chemical Vapor Deposition (CVD) : Techniques like Low-Pressure MOCVD (LPMOCVD) or Plasma-Enhanced CVD (PECVD) use volatile tantalum precursors, such as tantalum ethoxide (Ta(OC₂H₅)₅), which decompose on a heated substrate.[5][8]

-

Metal-Organic Solution Deposition (MOSD) : This involves spin-coating a solution containing a tantalum precursor onto a substrate, followed by a series of baking and annealing steps.[7]

Amorphous-to-Crystalline Transformation

The as-deposited films are typically amorphous.[5] To induce crystallization, a post-deposition annealing step is performed. This is usually carried out in a furnace in an oxygen or nitrogen atmosphere at temperatures ranging from 600°C to 900°C for a specified duration.[5][7][17]

Characterization Techniques

-

Structural Analysis :

-

Surface Morphology :

-

Electrical Measurements :

-

Capacitance-Voltage (C-V) Measurements : These are performed on Metal-Insulator-Semiconductor (MIS) or Metal-Insulator-Metal (MIM) capacitor structures. The dielectric constant is calculated from the capacitance measured in the accumulation region.[5][12]

-

Current-Voltage (I-V) Measurements : The I-V characteristic is measured to determine the leakage current density and the breakdown electric field. The data can be plotted in various ways (e.g., log(J) vs. E¹ᐟ²) to identify the dominant conduction mechanisms.[5][7]

-

-

Optical Properties :

-

Spectroscopic Ellipsometry : This technique measures the change in polarization of light upon reflection from the film surface to determine the refractive index, extinction coefficient, and film thickness.[6][10]

-

UV-Visible Spectroscopy : The optical band gap is determined by measuring the absorbance spectrum and using a Tauc plot to extrapolate the energy axis.[1]

-

Visualizations: Workflows and Mechanisms

Conclusion

The choice between amorphous and crystalline this compound is dictated by the specific requirements of the application.

Amorphous Ta₂O₅ is often preferred for applications requiring:

-

High uniformity and smooth surfaces , such as in multilayer optical coatings or as an interface layer in electronics.

-

Lower processing temperatures , as it is the as-deposited state and does not require a high-temperature annealing step.

Crystalline Ta₂O₅ is the material of choice when the primary goal is to achieve:

-

The highest possible dielectric constant , making it ideal for high-density DRAM capacitors where maximizing capacitance per unit area is paramount.[7]

-

Lower leakage currents in certain device configurations, provided that grain boundary effects are well-controlled.[5]

The transition from amorphous to crystalline Ta₂O₅ is a powerful tool for tuning material properties. A thorough understanding of the structural, electrical, and optical characteristics of each phase, along with robust control over the fabrication and annealing processes, is essential for leveraging the full potential of this versatile dielectric material in advanced research and development.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. perso.uclouvain.be [perso.uclouvain.be]

- 4. Electronic properties of this compound polymorphs from first-principles calculations [inis.iaea.org]

- 5. Comparison between the properties of amorphous and crystalline Ta2O5 thin films deposited on Si: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. "Infrared Optical Properties of Amorphous and Nanocrystalline Ta2O5 Thi" by Trevor J. Bright, J. I. Watjen et al. [ecommons.udayton.edu]

- 11. pubs.aip.org [pubs.aip.org]

- 12. ias.ac.in [ias.ac.in]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pugno.dicam.unitn.it [pugno.dicam.unitn.it]

- 15. samaterials.wordpress.com [samaterials.wordpress.com]

- 16. researchgate.net [researchgate.net]

- 17. par.nsf.gov [par.nsf.gov]

Ta2O5 surface chemistry and reactivity

An In-depth Technical Guide to Tantalum Pentoxide (Ta₂O₅) Surface Chemistry and Reactivity

Introduction

This compound (Ta₂O₅) is a high-k dielectric material renowned for its exceptional chemical and thermal stability, high refractive index, and excellent biocompatibility.[1][2] These properties make it a highly versatile material with significant applications in microelectronics, optics, catalysis, and biomedicine.[3][4] For researchers and professionals in drug development and material science, understanding the surface chemistry and reactivity of Ta₂O₅ is paramount. The interaction of Ta₂O₅ surfaces with their environment—be it biological tissues, chemical reactants, or photons—is dictated by its surface properties, which can be precisely tailored through various synthesis and modification techniques.

This guide provides a comprehensive overview of the synthesis, properties, and reactivity of Ta₂O₅ surfaces, with a focus on its applications in catalysis and biomedical fields. It includes quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes and relationships.

Synthesis and Fabrication of Ta₂O₅ Surfaces

The properties of Ta₂O₅ films and nanoparticles are critically influenced by the synthesis method.[5] A variety of techniques are employed to produce Ta₂O₅ with controlled morphology, crystallinity, and surface chemistry.

Common Synthesis Techniques:

-

Atomic Layer Deposition (ALD): ALD is a favored technique for producing highly conformal, uniform, and pinhole-free thin films with precise thickness control at the atomic level.[1][6] It involves sequential, self-limiting surface reactions between a precursor and a reactant.

-

Sol-Gel Synthesis: This wet-chemical technique is widely used to produce nanoparticles and films. It offers the advantage of creating materials with high surface areas and allows for easy doping.[7][8]

-

Magnetron Sputtering: A versatile physical vapor deposition (PVD) method recognized for producing uniform films with high adherence to the substrate.[9][10] It is often used to create coatings for biomedical implants.

-

Hydrothermal Synthesis: This method is used to fabricate crystalline Ta₂O₅ films and nanostructures, such as nanotubes and nanorods, by reacting precursors in an aqueous solution at elevated temperature and pressure.[11][12]

-

Electron Beam Evaporation (EBE): A PVD technique used to deposit high-quality thin films with good optical properties.[13]

Surface Properties of Ta₂O₅

The functionality of Ta₂O₅ in any application is dictated by its surface and bulk properties. Key parameters are summarized below.

Physical and Chemical Properties

| Property | Value / Range | Notes | Citations |

| Band Gap (Eg) | 3.8 - 5.3 eV | Varies significantly with crystallinity; amorphous films generally have a wider band gap. | [2] |

| Dielectric Constant (k) | ~25 (up to >50) | Considered a high-k dielectric material, suitable for capacitor applications. | [2] |

| Refractive Index (n) | ~2.1 - 2.2 | High refractive index makes it useful for optical coatings and lenses. | [2][13] |

| Crystalline Phases | Orthorhombic (β-Ta₂O₅), Hexagonal (δ-Ta₂O₅) | The orthorhombic phase is common and stable at lower temperatures. | [9][11] |

| Point of Zero Charge (PZC) | pH 5.2 | In NaClO₄ solution. | [14] |

| Isoelectric Point (IEP) | pH 5.3 | In NaClO₄ solution. | [14] |

Surface Properties by Synthesis Method

The choice of synthesis method directly impacts the surface morphology and characteristics, which in turn affects reactivity and biocompatibility.

| Synthesis Method | Key Surface Features | Typical Applications | Citations |

| Atomic Layer Deposition (ALD) | Amorphous, smooth, highly conformal films. Growth rate of ~0.6 Å/cycle. | Microelectronics, gate dielectrics, protective coatings. | [1][6] |

| Sol-Gel | High surface area nanoparticles (e.g., 17-236 m²/g), controllable porosity. | Photocatalysis, drug delivery, sensors. | [7][11][14] |

| Magnetron Sputtering | Dense, adherent, crystalline (e.g., β-Ta₂O₅) films. Increased roughness and hydrophilicity. | Biomedical implants, corrosion-resistant coatings. | [9][15] |

| Anodization | Self-organized nanotube or nanoporous structures. | Catalysis, energy storage, biomedical applications. | [16][17] |

Surface Chemistry and Reactivity

Photocatalysis

Ta₂O₅ is a promising photocatalyst, often considered an alternative to TiO₂. Its high conduction band position can lead to improved kinetics for reduction reactions.[3] The primary drawback is its wide band gap, which limits its activity to the UV region of the spectrum.[3][5]

The photocatalytic mechanism involves the generation of electron-hole pairs upon UV irradiation. These charge carriers migrate to the surface and react with adsorbed water and oxygen to produce highly reactive radical species, such as hydroxyl (•OH) and superoxide (O₂⁻•) radicals, which then degrade organic pollutants.[18]

Strategies to enhance photocatalytic activity include:

-

Doping: Introducing other elements to modify the band gap.

-

Surface Defects: Creating oxygen vacancies, which can improve charge separation and light absorption.[5]

-

Nanostructuring: Increasing the surface area through the synthesis of nanotubes or inverse opals to provide more active sites.[16][19]

-

Reduction: Creating "gray" or "black" Ta₂O₅ with disordered surface layers and defects enhances solar absorption and performance.[20]

Catalysis

Ta₂O₅ nanostructures also exhibit catalytic activity in other reactions. For instance, Ta₂O₅ nanotubes have been evaluated for the catalytic oxidation of carbon monoxide (CO). Studies suggest that specific surface species, such as Ta⁴⁺, act as active sites for the reaction.[16][17] The catalytic performance is highly dependent on the calcination temperature, which influences the formation of these active species.[16] Furthermore, metal-doped Ta₂O₅ is being explored as a stable and active catalyst for the oxygen evolution reaction (OER) in acidic water splitting.[21]

Biocompatibility and Biomedical Applications

Tantalum and its oxide are known for their excellent biocompatibility, corrosion resistance, and bio-inertness, making them ideal for biomedical implants.[9][15] The highly stable, self-passivating Ta₂O₅ layer is credited for this superior biological performance.[9]

Surface Modification for Implants

While materials like titanium are biocompatible, they often lack bioactivity, meaning they bond mechanically rather than chemically with bone.[15] Coating titanium or other implant materials like polyetheretherketone (PEEK) with Ta₂O₅ can significantly enhance their performance.[15][22]

Benefits of Ta₂O₅ Coatings:

-

Improved Osseointegration: Ta₂O₅ surfaces promote the proliferation, adhesion, and osteogenic differentiation of bone marrow cells, leading to better chemical bonding with bone.[22][23]

-

Enhanced Hydrophilicity: Ta₂O₅ coatings increase the surface roughness and hydrophilicity, which is favorable for cell attachment.[9][24]

-

Antibacterial Properties: Certain phases of Ta₂O₅ are known to reduce the adhesion of bacteria like Streptococcus aureus.[15]

-

Corrosion Resistance: The dense Ta₂O₅ film acts as a physical barrier, protecting the underlying implant material from corrosion in the physiological environment.[9]

Surface Functionalization for Drug Delivery and Biosensing

The surface of Ta₂O₅ can be functionalized with various molecules to impart specific functionalities. For instance, organosilane layers can be used as an intermediate to promote the growth of apatite, a key mineral component of bone.[25] This process involves tailoring the terminal functional groups of the silane molecules to control the nucleation and growth rates. Such functionalized surfaces are critical for developing advanced bone repair materials and drug delivery systems.

Key Experimental Protocols

Protocol: Sol-Gel Synthesis of Ta₂O₅ Nanoparticles

This protocol describes a general method for synthesizing Ta₂O₅ nanoparticles.[7][18]

-

Precursor Preparation: Tantalum (V) ethoxide (Ta(OC₂H₅)₅) is often used as the precursor. To control the hydrolysis rate, it can be reacted with chlorocarboxylic acids.[18]

-

Hydrolysis and Condensation: The precursor solution is added to a solvent (e.g., ethanol) containing a controlled amount of water and a catalyst (acid or base). A polysaccharide matrix can be used to promote the controlled growth of spherical nanoparticles.[7]

-

Gel Formation: The solution is stirred until a gel is formed.

-

Aging and Drying: The gel is aged for a period (e.g., 48 hours) to strengthen the network and then dried to remove the solvent, often at a slightly elevated temperature (e.g., 28 °C).[7]

-

Calcination: The resulting powder is calcined in a furnace at a high temperature (e.g., 700-800 °C for 2 hours) to remove organic residues and induce crystallization into the desired Ta₂O₅ phase.[7][11]

-

Characterization: The final nanoparticles are characterized using techniques like TEM (for size and morphology), XRD (for crystal structure), and BET analysis (for surface area).[7]

Protocol: Atomic Layer Deposition (ALD) of Ta₂O₅ Thin Films

This protocol outlines the steps for depositing Ta₂O₅ films using ALD.[1][6]

-

Substrate Preparation: A substrate (e.g., silicon wafer) is cleaned and placed in the ALD reactor chamber.

-

Process Conditions: The reactor is heated to the desired deposition temperature, typically within the ALD window of 150-300 °C.[1]

-

ALD Cycle: The deposition proceeds via repeated cycles, each consisting of four steps: a. Precursor Pulse: A pulse of a tantalum precursor, such as pentakis(dimethylamino)tantalum (PDMAT), is introduced into the chamber to chemisorb onto the substrate surface.[1][6] b. Purge: The chamber is purged with an inert gas (e.g., N₂) to remove any unreacted precursor and gaseous byproducts. c. Reactant Pulse: A pulse of a reactant, typically water (H₂O) or ozone (O₃), is introduced to react with the adsorbed precursor layer, forming Ta₂O₅.[1][26] d. Purge: The chamber is purged again to remove reaction byproducts and any excess reactant.

-

Film Growth: The cycle is repeated until the desired film thickness is achieved. The growth is linear with the number of cycles.

-

Post-Deposition Annealing (Optional): The as-deposited amorphous film can be annealed at high temperatures (e.g., 700-1000 °C) to induce a phase transition to polycrystalline β-Ta₂O₅.[1]

Protocol: X-ray Photoelectron Spectroscopy (XPS) Surface Analysis

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material.

-

Sample Preparation: The Ta₂O₅ sample (film or powder) is mounted onto a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

X-ray Irradiation: The sample surface is irradiated with a beam of X-rays (typically Al Kα or Mg Kα).

-

Photoelectron Emission: The X-rays excite core-level electrons, causing them to be emitted from the surface (the photoelectric effect).

-

Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

-

Spectrum Generation: A spectrum is generated by plotting the number of detected electrons versus their binding energy. The binding energy is calculated from the kinetic energy of the electron and the energy of the incident X-ray photon.

-

Data Analysis:

-

Survey Scans: Wide scans (0-1100 eV) are used to identify all elements present on the surface.[25]

-

High-Resolution Scans: Narrow scans are performed over specific elemental peaks (e.g., Ta 4f, O 1s) to determine the chemical states (oxidation states) and bonding environments. The Ta 4f spectrum for Ta₂O₅ typically shows a doublet corresponding to Ta 4f₇/₂ and Ta 4f₅/₂, indicative of the Ta⁵⁺ oxidation state.[17][27] The O 1s spectrum can distinguish between lattice oxygen and surface hydroxyl groups.[17]

-

Depth Profiling: The surface can be sputtered with an ion beam (e.g., Ar⁺) to incrementally remove layers, allowing for compositional analysis as a function of depth.[28]

-

Conclusion

The surface chemistry and reactivity of this compound are central to its performance in a wide array of advanced applications. Through controlled synthesis methods like ALD and sol-gel, it is possible to fabricate Ta₂O₅ films and nanoparticles with tailored properties. Surface modifications can dramatically enhance the bioactivity and osseointegration of medical implants, while its inherent photocatalytic capabilities offer solutions for environmental remediation. For researchers and drug development professionals, a deep understanding of these surface phenomena is crucial for designing next-generation materials, from more effective orthopedic implants to novel drug delivery platforms and catalysts. Continued research into surface functionalization and defect engineering will undoubtedly unlock even greater potential for this versatile material.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. avsconferences.org [avsconferences.org]

- 7. chalcogen.ro [chalcogen.ro]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]